molecular formula C11H12N2O2 B1429678 6,7-Dimethoxyquinolin-2-amine CAS No. 771460-12-9

6,7-Dimethoxyquinolin-2-amine

Cat. No. B1429678
M. Wt: 204.22 g/mol
InChI Key: CEHIZHJVEUNKPQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a powder that is stored at room temperature .


Synthesis Analysis

Quinoline, the core structure of 6,7-Dimethoxyquinolin-2-amine, has been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 6,7-Dimethoxyquinolin-2-amine is 1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) .


Physical And Chemical Properties Analysis

6,7-Dimethoxyquinolin-2-amine is a powder that is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

6,7-Dimethoxyquinolin-2-amine is utilized in asymmetric synthesis processes. For instance, it plays a role in the asymmetric synthesis of 1-vinyltetrahydroisoquinoline, achieved through Pd-catalyzed intramolecular allylic amination. This synthesis leads to excellent enantiopurity and is crucial for producing biologically active alkaloids of medicinal interest (Shi & Ojima, 2007).

Synthesis of Apamin-Sensitive Ligands

The compound is involved in synthesizing various methoxylated 1,2,3,4-tetrahydroisoquinoliniums, including 6,7-Dimethoxy analogues. These derivatives have shown a higher affinity for apamin-sensitive binding sites, which are significant in neurological research (Graulich et al., 2006).

Anticancer Agent Synthesis

6,7-Dimethoxyquinolin-2-amine derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives exhibit higher anti-tumor activity against certain cancer cell lines, providing new avenues for cancer treatment research (Li Xia, 2013).

Preparation of Tetrahydrobenz[h] Isoquinolines

This compound is also used in the preparation of tetrahydrobenz[h] isoquinolines, contributing to the development of various pharmaceutical compounds through complex chemical reactions (Zee-Cheng et al., 1972).

Development of Antimalarial Drugs

Research into 6,7-Dimethoxyquinazoline-2,4-diamines has led to the discovery of potential antimalarial drug leads. This underscores the versatility of 6,7-Dimethoxyquinolin-2-amine in developing treatments for various diseases, including malaria (Mizukawa et al., 2021).

Kinase Inhibitor Synthesis

Ferrocene analogues based on 6,7-dimethoxy-N-phenylquinazolin-4-amine have been synthesized and tested for anticancer activity, particularly against the epidermal growth factor receptor (EGFR), demonstrating its potential in cancer therapy (Amin et al., 2013).

Safety And Hazards

The safety information for 6,7-Dimethoxyquinolin-2-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including recommendations for handling and storage, personal protective measures, and procedures to follow in case of accidental exposure .

properties

IUPAC Name

6,7-dimethoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIZHJVEUNKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Tomioka, Y Takahashi, T Maejima - Organic & biomolecular …, 2012 - pubs.rsc.org
α-Diaminoboryl carbanions, readily prepared from acetonitrile, stereoselectively convert 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles. Subsequent reductive cyclization leads …
Number of citations: 39 pubs.rsc.org
Y Takahashi - 2015 - egrove.olemiss.edu
Karlotoxins (KmTxs), produced by a toxic marine/estuarine phytoplankton, the dinoflagellate Karlodinium veneficum, are known to be ichthyotoxic, thus being associated with numerous …
Number of citations: 2 egrove.olemiss.edu

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